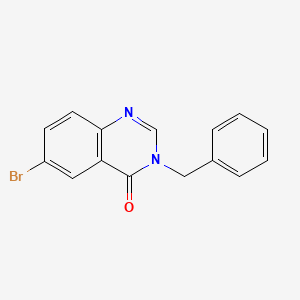

3-benzyl-6-bromoquinazolin-4(3H)-one

Descripción general

Descripción

3-benzyl-6-bromoquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. It is a heterocyclic organic compound that contains a quinazoline ring system. This compound has been the subject of extensive research due to its potential applications in various fields such as medicine, pharmaceuticals, and materials science.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

3-Benzyl-6-bromoquinazolin-4(3H)-one and its derivatives have demonstrated significant antimicrobial and antifungal properties. Patel et al. (2006) synthesized various derivatives and evaluated their antimicrobial activity, contributing to the development of new antimicrobial agents (Patel, Mistry & Desai, 2006). Similarly, Ouyang et al. (2006) developed 3-alkylquinazolin-4-one derivatives, including 6-bromo-3-propylquinazolin-4-one, which exhibited good antifungal activity (Ouyang, Zhang, Xu, Song, Yang, Jin, Xue, Hu, Lu & Chen, 2006).

Antiviral and Anticancer Applications

Several studies have explored the antiviral potential of 3-benzyl-6-bromoquinazolin-4(3H)-one derivatives. Selvam et al. (2010) synthesized compounds that showed distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque & De Clercq, 2010). In the field of cancer research, Al-Suwaidan et al. (2016) developed novel 3-benzyl-substituted-4(3H)-quinazolinones with remarkable broad-spectrum antitumor activity (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed & El-Azab, 2016).

Synthesis and Characterization

The synthesis of 3-benzyl-6-bromoquinazolin-4(3H)-one derivatives has been a focus in medicinal chemistry. Nowak et al. (2014) detailed the synthesis of 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, contributing to the development of new compounds with potential therapeutic uses (Nowak, Malinowski, Jóźwiak, Fornal, Blaszczyk, Kontek, 2014).

Vasodilative and Hypotensive Effects

Research by Kumar et al. (2003) and Zuo et al. (2014) highlighted the potential of certain quinazolinone derivatives in acting as hypotensive agents and vasodilative agents, respectively. These studies contribute to understanding the cardiovascular applications of these compounds (Kumar, Tyagi & Srivastava, 2003), (Zuo, Li, Yu, Zheng, Cao & Zhang, 2014).

Propiedades

IUPAC Name |

3-benzyl-6-bromoquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-12-6-7-14-13(8-12)15(19)18(10-17-14)9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYWUGGSLNVZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-6-bromoquinazolin-4(3H)-one | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2998576.png)

![1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2998578.png)

![4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2998580.png)

![3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2998582.png)

![6-[(4-Benzylpiperazin-1-yl)carbonyl]-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2998584.png)

![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)

![Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2998597.png)